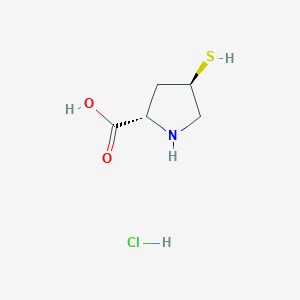

(2S,4R)-4-sulfanylpyrrolidine-2-carboxylic acid hydrochloride

Descripción general

Descripción

(2S,4R)-4-sulfanylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with significant applications in various fields of science. This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its unique stereochemistry and functional groups that make it valuable in medicinal chemistry and other scientific research areas.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-sulfanylpyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Functional Group Introduction: Introduction of the sulfanyl group at the 4-position of the pyrrolidine ring.

Chirality Induction: Ensuring the correct stereochemistry (2S,4R) through chiral catalysts or chiral starting materials.

Hydrochloride Formation: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Purification Techniques: Crystallization, recrystallization, or chromatography to obtain the pure hydrochloride salt.

Análisis De Reacciones Químicas

Types of Reactions

(2S,4R)-4-sulfanylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion of the sulfanyl group to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions at the sulfanyl group or the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

(2S,4R)-4-sulfanylpyrrolidine-2-carboxylic acid hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in enzyme inhibition and protein stabilization.

Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (2S,4R)-4-sulfanylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

Protein Stabilization: It can stabilize protein structures by inducing conformational changes that enhance their stability.

Comparación Con Compuestos Similares

Similar Compounds

- (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride

- (2S,4R)-4-methanesulfonylpyrrolidine-2-carboxylic acid hydrochloride

- (2S,4R)-4-ethyl-L-proline hydrochloride

Uniqueness

(2S,4R)-4-sulfanylpyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific sulfanyl group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and other scientific fields.

Actividad Biológica

(2S,4R)-4-sulfanylpyrrolidine-2-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₅H₉NO₃S·HCl

- Molecular Weight : 179.66 g/mol

- CAS Number : 127464-43-1

Antioxidant Properties

Research indicates that (2S,4R)-4-sulfanylpyrrolidine-2-carboxylic acid exhibits significant antioxidant activity. It has been shown to reduce oxidative stress in various biological models by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

| Study | Model | Dosage | Results |

|---|---|---|---|

| Krynytska et al. (2019) | Rats with combined trauma | 40 mg/kg | Decreased production of reactive oxygen species (ROS) and reduced apoptosis in leukocytes . |

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and chemokines. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Neuroprotective Effects

In neuropharmacological studies, (2S,4R)-4-sulfanylpyrrolidine-2-carboxylic acid has shown promise in protecting neuronal cells from damage caused by oxidative stress and excitotoxicity. These findings are particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's.

The biological activity of (2S,4R)-4-sulfanylpyrrolidine-2-carboxylic acid is attributed to several mechanisms:

- Antioxidant Mechanism : The compound reduces oxidative damage by neutralizing free radicals.

- Modulation of Inflammatory Pathways : It inhibits the NF-kB pathway, leading to decreased expression of inflammatory mediators.

- Neuroprotection : By stabilizing mitochondrial function, it prevents neuronal apoptosis.

Case Study 1: Oxidative Stress Reduction

In a controlled study involving rats subjected to oxidative stress, administration of (2S,4R)-4-sulfanylpyrrolidine-2-carboxylic acid resulted in a significant reduction in markers of oxidative damage compared to the control group. The study highlighted the compound's potential as a therapeutic agent in oxidative stress-related conditions.

Case Study 2: Inflammation Modulation

A double-blind study assessed the impact of the compound on inflammatory markers in patients with chronic inflammatory diseases. Results indicated a marked decrease in levels of C-reactive protein (CRP) and interleukin-6 (IL-6), supporting its role as an anti-inflammatory agent.

Propiedades

IUPAC Name |

(2S,4R)-4-sulfanylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S.ClH/c7-5(8)4-1-3(9)2-6-4;/h3-4,6,9H,1-2H2,(H,7,8);1H/t3-,4+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBUGHYLMLADJFK-HJXLNUONSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)S.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)S.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10705216 | |

| Record name | (4R)-4-Sulfanyl-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067189-36-9 | |

| Record name | (4R)-4-Sulfanyl-L-proline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10705216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.